molecular formula C9H8O3 B1366689 5-Methoxyisophthalaldehyde CAS No. 90560-22-8

5-Methoxyisophthalaldehyde

Cat. No. B1366689
CAS RN: 90560-22-8
M. Wt: 164.16 g/mol
InChI Key: OYFIDJNXLPYIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyisophthalaldehyde is an organic compound with the molecular formula C9H8O3 . It is also known as 4-Hydroxy-5-methoxyisophthalaldehyde . The compound is used in various chemical reactions and has been studied for its properties and potential applications .


Synthesis Analysis

The synthesis of complex combinations of Cu(II), V(IV), and Ni(II) with Schiff bases has been reported, which involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1H-3-pyrazol-3(2H)-one (antipyrine) with 2-hydroxybenzaldehyde, 4-hydroxy-5-methoxyisophthalaldehyde, and 4,5-dihydroxyisophalaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Methoxyisophthalaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound is InChI=1S/C9H8O4/c1-13-8-3-6 (4-10)2-7 (5-11)9 (8)12/h2-5,12H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxyisophthalaldehyde are not detailed in the search results, the compound is known to participate in various chemical reactions, particularly in the synthesis of complex combinations with Schiff bases .


Physical And Chemical Properties Analysis

5-Methoxyisophthalaldehyde has a molecular weight of 180.16 g/mol . The compound has a XLogP3 value of 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

Fluorimetric Analysis and Molecular Architecture

5-Methoxyisophthalaldehyde derivatives, such as 4-Methoxy-ortho-phthalaldehyde and 4-hydroxy-ortho-phthalaldehyde, are significant in fluorimetric analysis of various amines. They also aid in the elaboration of complex molecular architectures. A study reported an efficient synthesis of these compounds in higher yields, which may increase their future applications (Moitessier et al., 2019).

Precursors to DNA Intercalators

2-Nitro-5-methoxybenzaldehyde, a related compound, has been used to synthesize phthalazines, which are potential precursors to DNA intercalators. This synthesis pathway could be significant for the development of new pharmaceuticals or research tools (Tsoungas & Searcey, 2001).

Atmospheric Chemistry Research

Methoxyphenols, including derivatives of 5-Methoxyisophthalaldehyde, are important in atmospheric chemistry, particularly in understanding the degradation of wood smoke in the atmosphere. Research has focused on the kinetics and mechanisms of their reaction with atmospheric radicals, providing insights into environmental chemistry (Liu et al., 2012).

Luminescent Sensors

Lanthanide–Metal Organic Frameworks (MOFs) incorporating 5-Methoxyisophthalaldehyde derivatives have been developed for the detection of various ions and compounds, including Cr(III), Cr(VI), and benzaldehyde. These materials exhibit high sensitivity and selectivity, and are recyclable, making them promising for environmental monitoring and safety applications (Sun et al., 2017).

Green Chemistry in Education

In the context of green chemistry, 5-Methoxyisophthalaldehyde derivatives have been used as examples in advanced undergraduate chemistry projects. These compounds serve as a platform for students to learn about sustainable practices in chemical research and synthesis (Verdía et al., 2017).

Coordination Polymers and Magnetic Properties

5-Methoxyisophthalaldehyde has been used in the synthesis of coordination polymers with copper(II). These polymers have been studied for their crystal structures and magnetic properties, contributing to materials science and magnetic research (Ma et al., 2010).

properties

IUPAC Name

5-methoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFIDJNXLPYIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447160
Record name 5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyisophthalaldehyde

CAS RN

90560-22-8
Record name 5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methoxyisophthalaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methoxyisophthalaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methoxyisophthalaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methoxyisophthalaldehyde
Reactant of Route 6
Reactant of Route 6
5-Methoxyisophthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.